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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

Cat. No.: B12393431 Get Quote

A a comprehensive analysis of P34cdc2/CDK1 activity across different species, this guide

provides researchers, scientists, and drug development professionals with comparative data on

its regulation, experimental protocols for its study, and visualizations of key pathways.

P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key regulator of the cell cycle

in eukaryotes. Its activity is tightly controlled by association with cyclins and through a series of

phosphorylation and dephosphorylation events.

Comparative Analysis of P34cdc2/CDK1 Regulation
The regulation of P34cdc2/CDK1 activity is highly conserved across species, primarily through

phosphorylation at key amino acid residues. This regulation ensures the proper timing of entry

into mitosis. The primary regulatory sites are Threonine 14 (Thr14), Tyrosine 15 (Tyr15), and

Threonine 161 (Thr161) in humans and other vertebrates.

Data Presentation: Regulation of P34cdc2/CDK1 Activity by Phosphorylation
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Qualitative Comparison of Kinase Activity with Different Cyclins

The kinase activity of P34cdc2/CDK1 is significantly influenced by its associated cyclin subunit.

Different cyclins direct the kinase to specific substrates and modulate its intrinsic activity.
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Cyclin Type
Relative Kinase
Activity

Primary Cell Cycle
Phase

Notes

G1/S Cyclins (e.g.,

Cyclin E)

Lower affinity (higher

Km) and lower

catalytic activity (lower

kcat)[8]

G1 to S transition
Drives initiation of

DNA replication.

S-phase Cyclins (e.g.,

Cyclin A)

Intermediate affinity

and catalytic activity
S and G2 phases

Important for DNA

replication and

progression to mitosis.

M-phase Cyclins (e.g.,

Cyclin B)

Higher affinity (lower

Km) and higher

catalytic activity

(higher kcat)[8]

G2 to M transition
Triggers entry into

mitosis.

Experimental Protocols
1. Immunoprecipitation Kinase Assay for P34cdc2/CDK1 Activity

This protocol describes the measurement of P34cdc2/CDK1 kinase activity from cell lysates.

Materials:

Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, protease and phosphatase inhibitors)

Anti-CDK1 antibody

Protein A/G agarose beads

Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

Histone H1 (substrate)

[γ-³²P]ATP or non-radioactive ATP and phospho-specific antibodies

SDS-PAGE and autoradiography or western blotting equipment
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Procedure:

Lyse cells in ice-cold lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant.

Determine protein concentration of the lysate.

Incubate a fixed amount of protein lysate with anti-CDK1 antibody for 2-4 hours at 4°C.

Add Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the

antibody-antigen complexes.

Wash the beads three times with lysis buffer and once with kinase assay buffer.

Resuspend the beads in kinase assay buffer containing Histone H1 and ATP (radioactive or

non-radioactive).

Incubate the reaction at 30°C for 30 minutes.

Stop the reaction by adding SDS-PAGE sample buffer.

Boil the samples and resolve the proteins by SDS-PAGE.

If using [γ-³²P]ATP, expose the gel to an X-ray film for autoradiography. If using non-

radioactive ATP, perform a western blot using an antibody specific for phosphorylated

Histone H1.

2. In Vitro Phosphorylation Assay Using Recombinant P34cdc2/CDK1

This protocol outlines the phosphorylation of a purified substrate by commercially available,

active P34cdc2/CDK1-Cyclin B complex.

Materials:

Purified recombinant active P34cdc2/CDK1-Cyclin B

Purified substrate protein
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Kinase buffer (as above)

ATP

SDS-PAGE equipment

Method for detecting phosphorylation (e.g., Phos-tag™ gels, mass spectrometry, or

phospho-specific antibodies)

Procedure:

Set up the kinase reaction in a microcentrifuge tube:

Kinase buffer

Purified substrate protein

Purified active P34cdc2/CDK1-Cyclin B

ATP

Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes).

Terminate the reaction by adding SDS-PAGE sample buffer.

Analyze the phosphorylation of the substrate by SDS-PAGE. An upward shift in the protein

band can indicate phosphorylation.

Confirm phosphorylation using more specific methods like Phos-tag™ SDS-PAGE, where

phosphorylated proteins show a more significant mobility shift, or by mass spectrometry to

identify the exact phosphorylation sites.

Mandatory Visualizations
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Caption: Regulation of P34cdc2/CDK1 activity at the G2/M transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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